TC-A 2317 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorhydrate de TC-A 2317: est un inhibiteur puissant et sélectif de l'Aurora kinase A, avec une constante de dissociation (Ki) de 1,2 nanomolaire. Il présente une excellente sélectivité par rapport à l'Aurora kinase B (Ki = 101 nanomolaire) et plus de 60 autres kinases. Ce composé est connu pour sa bonne perméabilité cellulaire et son activité antitumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de TC-A 2317 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLa dernière étape implique la formation du sel chlorhydrate pour améliorer la solubilité et la stabilité du composé .

Méthodes de production industrielle : La production industrielle du chlorhydrate de TC-A 2317 implique généralement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela inclut l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification efficaces telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de TC-A 2317 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes cyano et amino. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les amines, avec des conditions telles que des températures élevées et la présence d'une base.

Réactions d'oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.

Réactions de réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du chlorhydrate de TC-A 2317, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .

Applications de la recherche scientifique

Chimie : Le chlorhydrate de TC-A 2317 est utilisé comme composé outil pour étudier le rôle de l'Aurora kinase A dans la régulation du cycle cellulaire et la mitose. Il permet de comprendre les voies biochimiques et les mécanismes moléculaires impliqués dans la division cellulaire .

Biologie : Dans la recherche biologique, le chlorhydrate de TC-A 2317 est utilisé pour étudier les effets de l'inhibition de l'Aurora kinase A sur les processus cellulaires tels que la prolifération, l'apoptose et la différenciation. Il est également utilisé dans des études liées à la biologie du cancer et au développement de thérapies ciblées .

Médecine : Le chlorhydrate de TC-A 2317 a montré un potentiel en tant qu'agent antitumoral dans des études précliniques. Il est étudié pour ses applications thérapeutiques dans divers types de cancer, notamment le carcinome colorectal et d'autres tumeurs solides .

Industrie : Dans l'industrie pharmaceutique, le chlorhydrate de TC-A 2317 est utilisé dans des programmes de découverte et de développement de médicaments axés sur le ciblage de l'Aurora kinase A. Il sert de composé de référence pour le développement de nouveaux médicaments anticancéreux .

Mécanisme d'action

Le chlorhydrate de TC-A 2317 exerce ses effets en inhibant sélectivement l'Aurora kinase A, un régulateur clé de la mitose. En se liant au site de liaison de l'ATP de l'Aurora kinase A, il empêche la phosphorylation des substrats en aval, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose. Cette inhibition perturbe l'alignement et la ségrégation corrects des chromosomes pendant la division cellulaire, ce qui entraîne finalement la suppression de la croissance tumorale .

Applications De Recherche Scientifique

Chemistry: TC-A 2317 hydrochloride is used as a tool compound to study the role of Aurora kinase A in cell cycle regulation and mitosis. It helps in understanding the biochemical pathways and molecular mechanisms involved in cell division .

Biology: In biological research, this compound is used to investigate the effects of Aurora kinase A inhibition on cellular processes such as proliferation, apoptosis, and differentiation. It is also used in studies related to cancer biology and the development of targeted therapies .

Medicine: this compound has shown potential as an antitumor agent in preclinical studies. It is being explored for its therapeutic applications in various types of cancer, including colorectal carcinoma and other solid tumors .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs focused on targeting Aurora kinase A. It serves as a lead compound for the development of new anticancer drugs .

Mécanisme D'action

TC-A 2317 hydrochloride exerts its effects by selectively inhibiting Aurora kinase A, a key regulator of mitosis. By binding to the ATP-binding site of Aurora kinase A, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. This inhibition disrupts the proper alignment and segregation of chromosomes during cell division, ultimately resulting in the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires :

VX-680 (MK-0457) : Un autre inhibiteur de l'Aurora kinase actif contre les Aurora kinases A, B et C.

Alisertib (MLN8237) : Un inhibiteur sélectif de l'Aurora kinase A avec des propriétés antitumorales similaires.

Danusertib (PHA-739358) : Un inhibiteur pan-Aurora kinase actif contre plusieurs kinases

Unicité : Le chlorhydrate de TC-A 2317 se distingue par sa forte sélectivité pour l'Aurora kinase A par rapport à l'Aurora kinase B et à d'autres kinases. Cette sélectivité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique. De plus, sa bonne perméabilité cellulaire et son profil pharmacocinétique en font un outil précieux tant en recherche qu'en développement de médicaments .

Activité Biologique

Overview

TC-A 2317 hydrochloride is a selective inhibitor of Aurora kinase A, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to disrupt mitotic progression and induce cell death in various cancer cell lines. This article reviews the biological activity of this compound, including its mechanism of action, effects on cell cycle regulation, and relevant case studies.

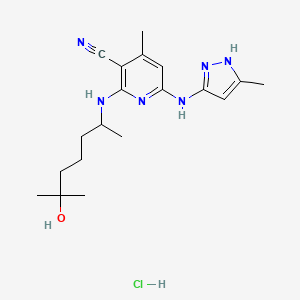

- Chemical Name : 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride

- CAS Number : 1245907-03-2

- Purity : ≥98%

This compound exhibits potent inhibition of Aurora kinase A with a Ki value of 1.2 nM, while it shows significantly less potency against Aurora kinase B (Ki = 101 nM) and is selective over more than 60 other kinases (IC50 values > 1000 nM) . Its selectivity and potency make it a valuable tool for studying the role of Aurora kinases in cancer biology.

Effects on Cell Cycle

Research indicates that this compound disrupts mitotic progression in cancer cells. In studies involving various lung cancer cell lines (A549, A427, NCI-H1299), treatment with TC-A 2317 resulted in:

- Accumulation of Cells with 4N DNA Content : This suggests that the compound induces polyploidy rather than a traditional G2/M arrest .

- Alterations in Cyclin Levels : Cyclin A and B1 levels were significantly reduced, indicating that cells were not arrested at G2 or mitosis. Instead, cyclin D was upregulated in some cell lines, suggesting a G1 arrest .

- Induction of Senescence : Increased activity of senescence-associated β-galactosidase (SA-β-gal) was observed in treated cells, indicating that TC-A 2317 can induce irreversible cell cycle arrest known as senescence .

Autophagy Induction

TC-A 2317 also influences autophagy pathways. The treatment led to reduced levels of p62/SQSTM1 and increased levels of LC3-II, markers indicative of autophagosome formation. This autophagic response may contribute to the low survival rates observed in treated cancer cells .

Lung Cancer Studies

A review highlighted the implications of Aurora kinases in lung cancer therapy. In particular, the modulation of Aurora kinase A activity through inhibitors like TC-A 2317 could enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance .

Breast Cancer Research

Another study demonstrated that breast cancer cells adapted to CDK4/6 inhibitors by altering their cell cycle dynamics. The potential for TC-A 2317 to be used in combination therapies was suggested, given its ability to target different aspects of cell cycle regulation compared to CDK inhibitors .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVATYHPJJPMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245907-03-2 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.